Cas no 851805-18-0 (1-(2-methyl-3-nitrobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(2-methyl-3-nitrobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methyl-3-nitrobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
- F0630-1247
- AKOS024589184
- (2-methyl-3-nitrophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 1-(2-methyl-3-nitrobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- 851805-18-0
- (2-methyl-3-nitrophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- AB00684700-01
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- Inchi: 1S/C19H19N3O3S/c1-13-6-8-15(9-7-13)12-26-19-20-10-11-21(19)18(23)16-4-3-5-17(14(16)2)22(24)25/h3-9H,10-12H2,1-2H3
- InChI Key: ABTINJAZNZYRDZ-UHFFFAOYSA-N
- SMILES: S(CC1C=CC(C)=CC=1)C1=NCCN1C(C1C=CC=C(C=1C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 369.11471265g/mol
- Monoisotopic Mass: 369.11471265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 104Ų
1-(2-methyl-3-nitrobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1247-10μmol |
1-(2-methyl-3-nitrobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-18-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1247-30mg |
1-(2-methyl-3-nitrobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-18-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-1247-100mg |
1-(2-methyl-3-nitrobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-18-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-1247-1mg |
1-(2-methyl-3-nitrobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-18-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-1247-2mg |
1-(2-methyl-3-nitrobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-18-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-1247-3mg |
1-(2-methyl-3-nitrobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-18-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1247-5μmol |
1-(2-methyl-3-nitrobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-18-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1247-5mg |
1-(2-methyl-3-nitrobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-18-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1247-4mg |
1-(2-methyl-3-nitrobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-18-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1247-10mg |
1-(2-methyl-3-nitrobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-18-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(2-methyl-3-nitrobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Related Literature
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
Additional information on 1-(2-methyl-3-nitrobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
Introduction to 1-(2-methyl-3-nitrobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851805-18-0)
The compound 1-(2-methyl-3-nitrobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, identified by its CAS number 851805-18-0, represents a significant advancement in the field of chemical and pharmaceutical research. This intricate molecular structure has garnered attention due to its potential applications in drug development and medicinal chemistry. The compound's unique combination of functional groups, including a benzoyl moiety and a sulfanyl group, makes it a promising candidate for further exploration in synthetic chemistry and pharmacological studies.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel heterocyclic compounds that exhibit diverse biological activities. The imidazole ring, a key structural component of this compound, is well-known for its presence in numerous bioactive molecules. Specifically, the presence of a 4,5-dihydro-1H-imidazole core suggests potential interactions with biological targets such as enzymes and receptors. This has prompted researchers to investigate its pharmacological properties and explore its role in developing new therapeutic agents.
The benzoyl group attached to the imidazole ring in 1-(2-methyl-3-nitrobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole introduces additional complexity and reactivity. Benzoyl derivatives are frequently employed in medicinal chemistry due to their ability to modulate biological pathways. The nitro group on the aromatic ring further enhances the compound's potential by introducing electrophilic centers that can participate in various chemical reactions. These features make it an attractive scaffold for designing molecules with tailored biological activities.
Moreover, the sulfanyl group at the second position of the imidazole ring adds another layer of functionality. Sulfanyl-containing compounds have been extensively studied for their role in drug design due to their ability to form hydrogen bonds and interact with biological targets. The presence of a (4-methylphenyl)methylsulfanyl group in this compound suggests that it may exhibit unique binding properties compared to other imidazole derivatives.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The imidazole scaffold, in particular, has been extensively explored for its potential applications in treating various diseases, including infectious diseases and neurological disorders. The structural features of 1-(2-methyl-3-nitrobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole align well with these trends, making it a valuable candidate for further investigation.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of each functional group must be meticulously controlled to avoid unwanted side reactions. Advances in synthetic methodologies have enabled researchers to access complex molecular structures more efficiently than ever before. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the intricate framework of this compound.
In terms of biological activity, preliminary studies suggest that 1-(2-methyl-3-nitrobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. These findings are particularly intriguing given the growing interest in developing targeted therapies for various diseases. Further research is needed to fully elucidate its pharmacological profile and determine its potential as a lead compound for drug development.
The compound's structural complexity also presents opportunities for derivatization and optimization. By modifying specific functional groups or introducing new ones, researchers can generate libraries of related compounds with varying biological activities. This approach is often employed in high-throughput screening programs to identify molecules with desirable properties.
The use of computational methods has become increasingly important in modern drug discovery. Molecular modeling techniques can be used to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts and help researchers design more effective synthetic strategies.
In conclusion, 1-(2-methyl-3-nitrobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851805-18-0) is a structurally complex and potentially bioactive molecule that warrants further investigation. Its unique combination of functional groups makes it an attractive candidate for drug development and medicinal chemistry research. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.
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